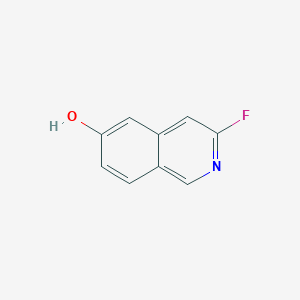
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core with a chloromethyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline typically involves the reaction of tetrahydroquinoline with chloromethylating agents. One common method is the reaction of tetrahydroquinoline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient chloromethylating agents and catalysts to reduce costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in fully or partially hydrogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-benzoyloxy)benzoic acid: Shares the chloromethyl functional group but has different core structures and applications.
2-Chloromethyl-2,1-borazaronaphthalene: Another compound with a chloromethyl group, used in different synthetic applications.
Uniqueness: 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its quinoline core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for designing molecules with specific biological activities.
Eigenschaften
Molekularformel |
C10H12ClN |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
2-(chloromethyl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4,7H2 |
InChI-Schlüssel |
XWZPDXTYNBASMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


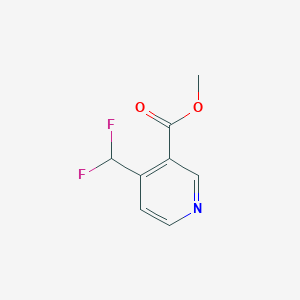

![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)

![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)
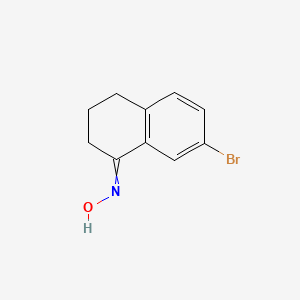
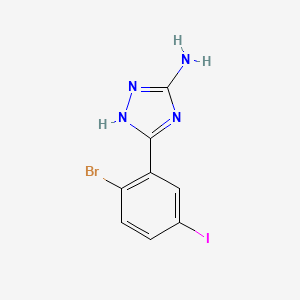
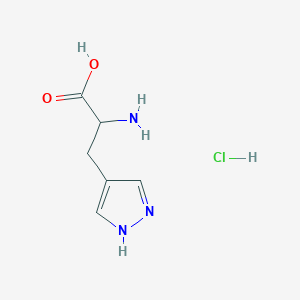
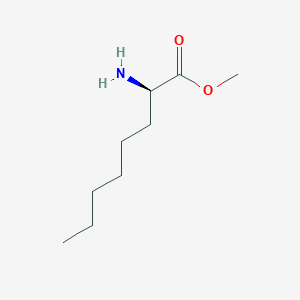
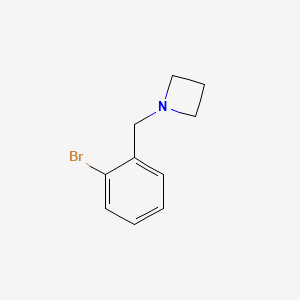
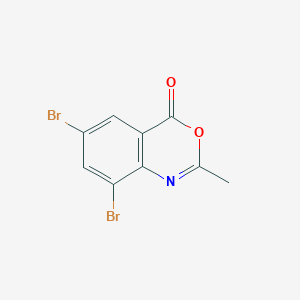
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)
